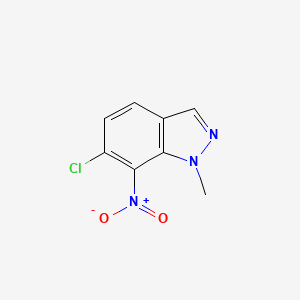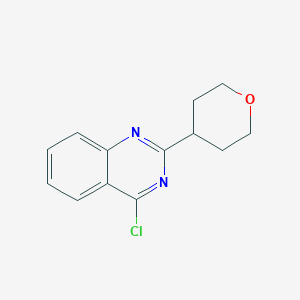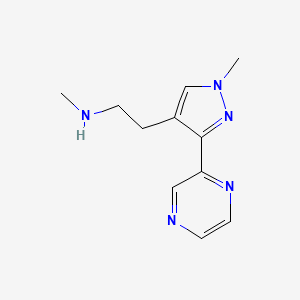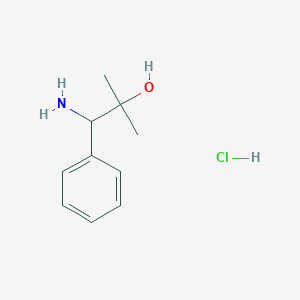
1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride is a chemical compound with the molecular formula C10H16ClNO. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an amino group, a phenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions .
Méthodes De Préparation
The synthesis of 1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-2-propanone with methylamine, followed by reduction with a suitable reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:
Common reagents used in these reactions include sodium borohydride, potassium permanganate, and various electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with adrenergic receptors, leading to changes in cellular signaling pathways . The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride can be compared with other similar compounds, such as:
Phenylpropanolamine: Both compounds have similar structures and pharmacological properties, but phenylpropanolamine is more commonly used as a decongestant and appetite suppressant.
Pseudoephedrine: Similar to ephedrine, pseudoephedrine is used as a decongestant but has a different safety profile and regulatory status.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications .
Propriétés
Numéro CAS |
1127-38-4 |
|---|---|
Formule moléculaire |
C10H16ClNO |
Poids moléculaire |
201.69 g/mol |
Nom IUPAC |
1-amino-2-methyl-1-phenylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,12)9(11)8-6-4-3-5-7-8;/h3-7,9,12H,11H2,1-2H3;1H |
Clé InChI |
KXLBTDXBYUFQJM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C1=CC=CC=C1)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


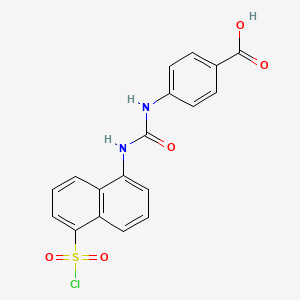
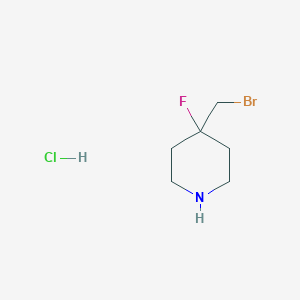
![8-Iodo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12987655.png)


![2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N'-(2-(p-tolyloxy)acetyl)acetohydrazide](/img/structure/B12987663.png)
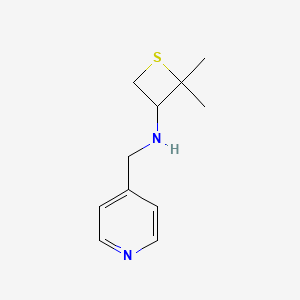
![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12987666.png)
